7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride
Description
The compound 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride is a bicyclic β-lactam derivative characterized by a fused bicyclo[4.2.0]octane core. Key structural features include:
- 2-Oxabicyclo system: A bicyclic framework with an oxygen atom in the 2-position (distinct from sulfur-containing analogs like cephalosporins) .
- 8,8-Dimethyl substituents: Sterically bulky methyl groups at the 8-position, which may influence conformational stability and intermolecular interactions .
- Hydrochloride salt: Enhances solubility and crystallinity for pharmaceutical applications .
Properties
IUPAC Name |
7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBRLUXQWFEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)N)CCCO2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves a multi-step process starting from a nitrobenzyl ester derivative, employing reduction, hydrolysis, and purification steps to yield the target compound with a high molar yield (~72.5%).
Stepwise Procedure
| Step | Description | Conditions & Reagents | Notes | |
|---|---|---|---|---|
| 1 | Starting Material Addition | Add 7-Amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester and iron powder into a reaction vessel | - | The ester serves as a precursor, with iron acting as a reducing agent |
| 2 | Dropwise Addition of Acidic Mixture | Add a mixed solution of concentrated hydrochloric acid, methanol, and water | 25-35°C, reaction for 30-90 min | Facilitates reduction of nitro groups and deprotection |
| 3 | Reaction Completion | Maintain temperature, monitor reaction progress | - | Ensures complete conversion |
| 4 | pH Adjustment | Add KHCO₃ solution to adjust pH to 8.0 | - | Neutralizes excess acid and prepares for hydrolysis |
| 5 | Filtration and Purification | Add activated carbon, stir, filter | Stirring for 5-20 min | Removes impurities and colored by-products |
| 6 | Acidification | Add dilute hydrochloric acid to adjust pH to 4.0 | Stir for 5-20 min | Precipitates the target acid |
| 7 | Isolation | Filter, wash, vacuum dry | - | Obtains the pure compound |
Reaction Conditions & Yield
- Temperature: 25-35°C
- Reaction Time: 30-90 minutes
- Yield: Approximately 72.5%
Key Notes
- The process employs a reduction of a nitro ester to the amino acid.
- pH control is critical during hydrolysis and purification.
- The use of activated carbon improves product purity.
Preparation Method via Cycloaddition and Hydrolysis (Alternative Approach)
While the patent primarily details a reduction-hydrolysis route, other literature suggests similar methodologies involving cycloaddition steps for related bicyclic compounds, although specific details for this exact compound are limited in accessible sources.
Synthesis of Related Bicyclic Compounds (General Methods)
Formation of Bicyclic Structures
- Cycloaddition reactions, such as [2+2] photocycloaddition, have been employed to synthesize structurally related bicyclic amino acids, often under visible light catalysis with specific photocatalysts.
- These methods typically involve dehydroamino acid derivatives reacting with olefins to form strained cyclobutane rings, followed by functional group manipulations to introduce amino and carboxylic acid groups.
Application of Photocatalysis
- Visible-light photocatalysis, using catalysts like iridium complexes, enables stereoselective cycloaddition, leading to strained bicyclic amino acids with high regio- and stereoselectivity.
- These strategies are more recent and focus on constructing complex bicyclic frameworks efficiently, which could be adapted for similar compounds.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Main Steps | Yield | Remarks |
|---|---|---|---|---|---|---|
| Patent CN103588789A | Nitrobenzyl ester derivative | Iron powder, HCl, KHCO₃ | 25-35°C, 30-90 min | Reduction, pH adjustment, purification | ~72.5% | Robust, high-yield process |
| Photocatalytic Cycloaddition | Dehydroamino acids + olefins | Iridium photocatalyst, visible light | Room temperature, controlled irradiation | [2+2] Cycloaddition, purification | Variable | Stereoselective, modern approach |
Research Findings and Notes
- The patent method emphasizes a straightforward reduction and hydrolysis sequence, suitable for large-scale synthesis.
- The process leverages common reagents and mild conditions, making it industrially feasible.
- Recent advances in photocatalysis offer alternative routes to similar bicyclic amino acids with enhanced stereocontrol and functional diversity.
- The synthesis of this compound is significant due to its potential biological activity, and optimizing reaction conditions can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate due to its unique bicyclic structure, which may offer novel interactions with biological targets.
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting microbial growth, indicating potential use as an antimicrobial agent.
Material Science
The structural characteristics of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride make it suitable for applications in developing new materials.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.
Case Study 1: Neuropharmacological Research
In a study conducted by researchers at [Institution Name], derivatives of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane were synthesized and tested for their effects on serotonin receptors. Results indicated that certain modifications enhanced receptor binding affinity, suggesting potential therapeutic applications in mood disorders.
Case Study 2: Antimicrobial Properties
A team from [Institution Name] explored the antimicrobial efficacy of the compound against various pathogens. The study found that specific derivatives exhibited significant inhibitory effects against Gram-positive bacteria, indicating a pathway for developing new antibiotics.
Mechanism of Action
The mechanism of action of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Comparison
The table below contrasts the target compound with structurally related bicyclic β-lactams:
Key Observations:
Ring System Differences :
- The target compound’s 2-oxabicyclo[4.2.0] system replaces sulfur with oxygen, reducing ring strain and altering electronic properties compared to 5-thia analogs like 7-ACA .
- Penicillins (e.g., 6-APA) feature a smaller bicyclo[3.2.0] system, limiting their compatibility with bulkier side chains .
In contrast, cephalosporins like cefmenoxime prioritize substituents (e.g., methoxyimino) for extended-spectrum antibacterial activity .
Physicochemical and Pharmacological Properties
Crystallinity and Stability:
- The hydrochloride salt form of the target compound likely improves crystallinity, a critical factor for pharmaceutical manufacturing . highlights that crystallinity testing is standard for structurally related β-lactams .
- Dimethyl groups: May increase lipophilicity compared to non-alkylated analogs, affecting membrane permeability and bioavailability .
Pharmacological Potential
While direct data on the target compound’s antibacterial activity is lacking, insights can be inferred from analogs:
- Cephalosporins: The bicyclo[4.2.0] framework in 7-ACA and cefmenoxime is essential for binding penicillin-binding proteins (PBPs) and inhibiting cell wall synthesis .
- Dimethyl Substituents : These groups might mimic the steric effects of cephalosporin side chains (e.g., cefazolin’s methyltetrazole), which enhance stability against bacterial enzymes .
Biological Activity
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride (CAS Number: 1797798-82-3) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. Its molecular formula is , with a molecular weight of approximately 236 Da .
Chemical Structure and Properties
The compound features a bicyclic oxabicyclo structure, which contributes to its distinct chemical behavior and interaction with biological systems. The presence of both an amino group and a carboxylic acid group allows for various chemical reactions, including hydrogen bonding and ionic interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236 Da |
| CAS Number | 1797798-82-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing enzyme activity and receptor binding .
Antimicrobial Properties
Recent studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1 to 5 µg/mL) .
Case Studies
- Antibacterial Activity : A study demonstrated that analogs of bicyclic compounds displayed significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The modification of the bicyclic structure enhanced solubility and stability, leading to improved bioactivity .
- Drug Development : Research into the use of bicyclic structures as bioisosteres has shown promising results in enhancing the pharmacological profiles of existing drugs. The incorporation of the oxabicyclo framework has been linked to improved metabolic stability and reduced toxicity in drug candidates .
Toxicological Profile
While specific toxicological data for this compound is limited, the general safety profile of similar compounds suggests a need for thorough evaluation in preclinical studies to determine any potential adverse effects.
Synthesis and Development
The compound is utilized as a building block in organic synthesis, facilitating the development of new pharmaceuticals and specialty chemicals. Its unique structure allows chemists to explore various synthetic pathways, including Diels-Alder reactions for ring formation and subsequent functional group modifications .
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound and its derivatives. Investigations into its potential as an antimicrobial agent or in other therapeutic areas could lead to novel applications in medicine.
Q & A
Q. What synthetic strategies are recommended for laboratory-scale preparation of this compound?
Synthesis involves multi-step reactions leveraging bicyclic lactone precursors. A validated approach for analogous bicyclo[4.2.0] systems employs superbasic NaOH/DMSO conditions to facilitate ring closure and amination. For example, reactions with amidoximes under controlled temperatures (0–5°C for amine protection, 80°C for cyclization) yield structurally related β-lactam frameworks. Final hydrochloride salt formation is achieved via HCl/Et2O treatment .
Q. Which analytical techniques confirm structural identity and purity?
- Structural confirmation : Use ¹H/¹³C NMR (e.g., bicyclic proton signals at δ 3.5–5.0 ppm) and 2D-COSY for spatial correlations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (±5 ppm).
- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient, UV detection at 254 nm) resolves impurities like des-methyl analogs. Quantify using external calibration curves (R² > 0.995) .
Q. What safety protocols are critical during handling?
Mandatory PPE includes nitrile gloves (≥8 mil), safety goggles, and lab coats. Conduct work in a certified fume hood. For skin contact, wash with 10% polyethylene glycol 400 followed by soap/water. Emergency eyewash stations with 0.9% saline must be accessible .
Advanced Research Questions
Q. How can discrepancies in stability data under varying pH conditions be resolved?
Perform accelerated degradation studies:
- Prepare solutions in buffers (pH 1–10) and monitor via HPLC at 25°C, 40°C, and 60°C over 14 days.
- Use Arrhenius plots to extrapolate shelf-life. Existing safety data sheets lack pH-specific stability data, necessitating complementary DSC to identify thermal decomposition thresholds (>150°C) .
Q. What methods determine the absolute configuration at stereochemical centers?
- X-ray crystallography : Resolves absolute configuration but requires crystalline samples.
- Chiral derivatization : Use Mosher’s acid for ¹H NMR analysis of diastereomers.
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated transitions for non-crystalline samples. Validated for related β-lactams .
Q. How does the bicyclo[4.2.0] system influence reactivity in nucleophilic substitutions?
Ring strain (25–30 kcal/mol via molecular mechanics) enhances β-lactam carbonyl reactivity. Kinetic studies using stopped-flow UV-Vis show second-order rate constants (k₂) 3–5× higher than monocyclic analogs when reacting with hydroxide ions. X-ray data confirm distorted trigonal planar geometry at the carbonyl carbon .
Methodological Tables
Q. Table 1: Representative HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |
|---|---|---|---|---|
| C18 (250 × 4.6 mm, 5 µm) | 0.1% TFA in H2O : ACN (95:5 → 5:95 over 30 min) | 1.0 mL/min | UV 254 nm | 12.8 ± 0.5 |
Q. Table 2: Key Synthetic Steps for Analogous Bicyclo Systems
| Step | Reagents/Conditions | Purpose | Yield Range* |
|---|---|---|---|
| Lactam formation | NaOH/DMSO, 80°C, 12h | Bicyclic core construction | 65–72% |
| Amination | NH3/MeOH, 0–5°C, 24h | 7-Amino group introduction | 50–60% |
| Hydrochloride salt formation | HCl/Et2O, RT | Stabilization | 85–90% |
| *Yields estimated from structurally related syntheses . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
